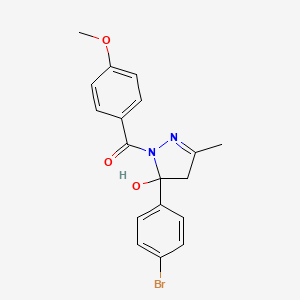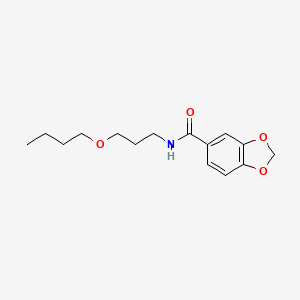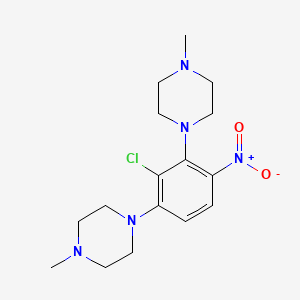![molecular formula C18H18BrNO2 B5090541 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5090541.png)
1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one, also known as BRPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology.
作用機序
The exact mechanism of action of 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways in cells. For example, 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Additionally, 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one can inhibit the proliferation and migration of cancer cells, reduce the production of inflammatory cytokines, and induce apoptosis (programmed cell death). In vivo studies have shown that 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one can reduce inflammation and pain in animal models of arthritis and colitis, as well as inhibit tumor growth in mouse models of cancer.
実験室実験の利点と制限
One advantage of 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one is its relative ease of synthesis and availability, which makes it a convenient compound for use in laboratory experiments. Additionally, its broad range of biological activities and potential applications make it a useful tool for studying various biological processes. However, one limitation of 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several potential future directions for research on 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one. One area of interest is the development of new drugs based on 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one, particularly for the treatment of cancer and inflammatory diseases. Another area of interest is the use of 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one as a building block for the synthesis of new materials with unique properties, such as stimuli-responsive polymers and metal-organic frameworks. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one and its effects on various biological pathways.
合成法
1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one can be synthesized using a multi-step reaction process, starting with the reaction of 4-bromobenzaldehyde with 4-propoxyaniline to form the intermediate 4-bromo-N-(4-propoxyphenyl)aniline. This intermediate is then subjected to a Knoevenagel condensation reaction with ethyl acetoacetate to yield the final product, 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one.
科学的研究の応用
1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biotechnology, and material science. In medicinal chemistry, 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs. In biotechnology, 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been used as a building block for the synthesis of novel materials with unique properties, such as fluorescent polymers and metal-organic frameworks.
特性
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(4-propoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-2-13-22-17-9-7-16(8-10-17)20-12-11-18(21)14-3-5-15(19)6-4-14/h3-12,20H,2,13H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRRZXHBRFMOOO-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Bromophenyl)-3-[(4-propoxyphenyl)amino]prop-2-EN-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5090466.png)
![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide](/img/structure/B5090474.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5090480.png)
![2-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]butyl acetate](/img/structure/B5090482.png)

![N-(4-ethylphenyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5090498.png)
![1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene](/img/structure/B5090504.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5090509.png)
![1-ethyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5090515.png)
![[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5090525.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5090548.png)

![3-chloro-1-(3-chloro-4-methylphenyl)-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5090560.png)